molecular formula C21H22N2O4 B2532409 2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL CAS No. 907985-49-3

2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL

Cat. No.: B2532409
CAS No.: 907985-49-3
M. Wt: 366.417
InChI Key: IVPPXEBYDMTEQN-UHFFFAOYSA-N
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Description

2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL is a complex organic compound with a unique structure that combines a pyrazole ring with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL typically involves multiple steps, starting with the preparation of the pyrazole ring and the phenol group separately. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a diketone. The phenol group can be prepared through the hydroxylation of a benzene derivative. These two components are then coupled together under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL involves its interaction with specific molecular targets. The phenol group can interact with enzymes or receptors, while the pyrazole ring can participate in binding interactions with proteins. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL is unique due to its combination of a pyrazole ring and a phenol group, which gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(2)12-27-15-6-7-16(18(24)10-15)21-17(11-22-23-21)14-5-8-19(25-3)20(9-14)26-4/h5-11,24H,1,12H2,2-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPPXEBYDMTEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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